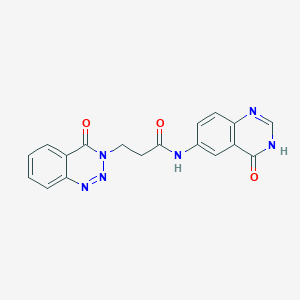
N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that features both quinazoline and benzotriazine moieties. These structures are often found in compounds with significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinazoline ring.
Formation of the Benzotriazine Moiety: This can be synthesized from a suitable benzene derivative through diazotization and subsequent cyclization.
Coupling Reactions: The two moieties can be linked through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyquinazoline moiety.
Reduction: Reduction reactions could target the carbonyl groups in the benzotriazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes, and pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as gefitinib, erlotinib, which are known for their anticancer properties.
Benzotriazine Derivatives: Such as tirapazamine, which has been studied for its radiosensitizing properties.
Uniqueness
N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to the combination of quinazoline and benzotriazine moieties, which may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these structures.
Properties
Molecular Formula |
C18H14N6O3 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C18H14N6O3/c25-16(21-11-5-6-14-13(9-11)17(26)20-10-19-14)7-8-24-18(27)12-3-1-2-4-15(12)22-23-24/h1-6,9-10H,7-8H2,(H,21,25)(H,19,20,26) |
InChI Key |
KHEGKQJIHRLIKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC4=C(C=C3)N=CNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11026648.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11026652.png)
![N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B11026659.png)
![N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11026663.png)
![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B11026669.png)
![N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11026672.png)
![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026680.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11026687.png)
![(1Z)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026691.png)
![2-(1H-benzimidazol-2-yl)-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11026695.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one](/img/structure/B11026704.png)
